molecular formula C19H29Cl2N3O5S B190131 Sulamserod hydrochloride CAS No. 184159-40-8

Sulamserod hydrochloride

Cat. No.: B190131
CAS No.: 184159-40-8
M. Wt: 482.4 g/mol
InChI Key: JJOQGHGEIKOGPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of sulamserod hydrochloride involves a multi-step process. Here is a general outline of the synthetic route:

    Chlorination: The process begins with the chlorination of 1,4-benzodioxan in acetic acid to produce the 6,7-dichloro derivative.

    Friedel-Crafts Acylation: This derivative undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to form a ketone.

    Nitration: The ketone is then nitrated using fuming nitric acid to yield a nitro compound.

    Hydrogenation: The nitro group is hydrogenated, and the halogen atoms are simultaneously hydrogenolyzed in the presence of palladium on carbon, resulting in an amino ketone.

    Protection and Chlorination: The amino group is protected as an acetamide, followed by chlorination using N-chlorosuccinimide.

    Aldol Condensation: The protected amino ketone undergoes aldol condensation with pyridine-4-carboxaldehyde in ethanolic potassium hydroxide to form an unsaturated ketone.

    Hydrogenation: The unsaturated ketone is hydrogenated over palladium on carbon to generate a saturated ketone, which is further hydrogenated using rhodium on alumina to produce the corresponding piperidine.

Chemical Reactions Analysis

Sulamserod hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acetyl chloride, aluminum chloride, fuming nitric acid, palladium on carbon, N-chlorosuccinimide, and rhodium on alumina. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Scientific Research Applications

Sulamserod hydrochloride has several scientific research applications:

Mechanism of Action

Sulamserod hydrochloride exerts its effects by selectively antagonizing the 5-HT4 receptor, a type of serotonin receptor. This antagonism inhibits the receptor’s activity, leading to increased gastrointestinal motility and other therapeutic effects. The molecular targets involved include the 5-HT4 receptor, which plays a role in modulating neurotransmitter release and smooth muscle contraction in the gastrointestinal tract .

Comparison with Similar Compounds

Sulamserod hydrochloride is unique in its selective antagonism of the 5-HT4 receptor. Similar compounds include:

This compound stands out due to its specific receptor selectivity and its potential therapeutic applications in gastrointestinal disorders .

Properties

CAS No.

184159-40-8

Molecular Formula

C19H29Cl2N3O5S

Molecular Weight

482.4 g/mol

IUPAC Name

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H

InChI Key

JJOQGHGEIKOGPO-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-]

SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl

Origin of Product

United States

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